tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate
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Overview
Scientific Research Applications
Synthetic Routes and Chemical Transformations
The compound tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate is a pivotal intermediate in synthetic organic chemistry. A study by Freund and Mederski explored a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, showcasing the utility of related structures in synthesizing complex spirocyclic compounds. Their methodology involved high-yielding steps like anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis, highlighting the versatility of spirocyclic quinoline derivatives in organic synthesis (R. Freund & W. Mederski, 2000).
Catalysis and Asymmetric Synthesis
Another significant application is in the field of catalysis, where tert-butylmethylphosphino groups, structurally similar to the tert-butyl group in the target molecule, have been utilized in rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work, by Imamoto et al., demonstrates how derivatives of tert-butyl-containing compounds serve as powerful ligands, offering high enantioselectivities and catalytic activities in the synthesis of chiral pharmaceuticals (T. Imamoto et al., 2012).
Photochemistry and Photochromic Applications
The tert-butyl group's influence extends into the realm of photochemistry as well, where its incorporation into molecules like spirobiacridine dioxyls affects their magnetic properties and photochromic behavior. The study by Ichihashi et al. on the synthesis of 2,7-di-tert-butyl-9,9′(10H,10′H)-spirobiacridine-10,10′-dioxyl, a ground triplet biradical, exemplifies the role of tert-butylation in modulating electronic and magnetic interactions within photochromic compounds, offering insights into the design of materials with specific optical properties (Kana Ichihashi et al., 2020).
Antiviral Research
In the search for novel antiviral agents, piperidine-based derivatives have shown promise. Wang et al. identified piperidine-based compounds as potent inhibitors of the influenza virus. Their structure-activity relationship (SAR) studies highlight the critical role of the ether linkage between quinoline and piperidine structures, akin to the tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate framework. These findings underscore the potential of such compounds in developing new antiviral drugs with low cytotoxicity and high efficacy (Guoxin Wang et al., 2014).
properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)8-11-19-15-7-5-4-6-14(15)18/h4-7,19H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRMGKMHNCXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=CC=CC=C32)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate |
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